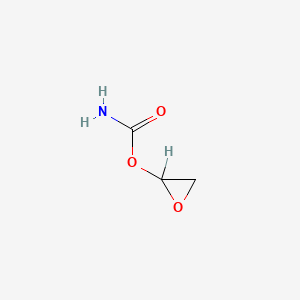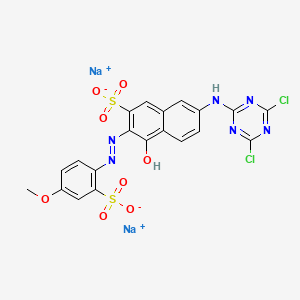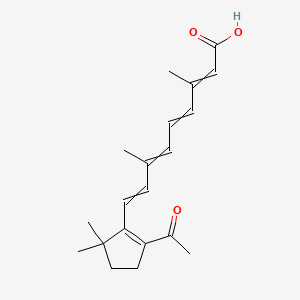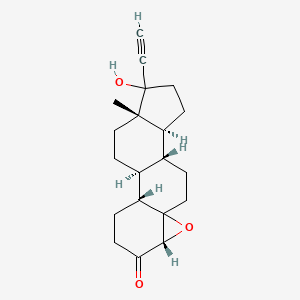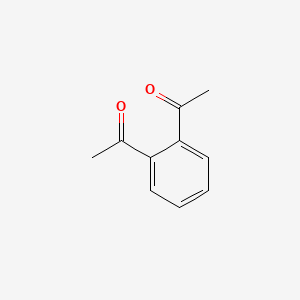
1,2-ジアセチルベンゼン
概要
説明
1,2-Diacetylbenzene is an aromatic hydrocarbon and a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene. This compound has garnered interest due to its presence in various industrial applications and its potential toxic effects .
科学的研究の応用
1,2-Diacetylbenzene has several scientific research applications:
作用機序
Target of Action
1,2-Diacetylbenzene (DAB) primarily targets the neurological system . It has been found to interact with microglial cells and hippocampal tissues . The compound induces cognitive and motor deficits, which are common symptoms of glioma .
Mode of Action
DAB interacts with its targets through several pathways. It induces neuroinflammation via the triggering receptor expressed on myeloid cells 1 (TREM-1) , Toll-like receptor 4 (TLR4) , and NLR family pyrin domain containing 3 (NLP3)/calcium-dependent activator protein for secretion 1 (CAPS1)/interleukin 1 beta (IL1B) pathways . These interactions result in tau hyperphosphorylation, an increase in reactive oxygen species (ROS), and the production of advanced glycation end-products (AGE) in microglia cells .
Biochemical Pathways
The biochemical pathways affected by DAB include the TREM-1/DAP12/NLRP3/caspase-1/IL1B pathway and the TLR4/NF-κB pathway . These pathways are associated with neuroinflammation, Alzheimer’s disease, and cognitive impairment . DAB’s action on these pathways leads to downstream effects such as ROS production, AGE formation, tau hyperphosphorylation, and changes in the expression of glycogen synthase kinase-3β (GSK-3β), β-amyloid, and nuclear factor erythroid 2–related factor 2 (Nrf2) .
Pharmacokinetics
It is known that dab is a metabolite of 1,2-diethylbenzene, which is commonly used in the manufacture of plastics and gasoline
Result of Action
The molecular and cellular effects of DAB’s action include the induction of neuroinflammation , tau hyperphosphorylation , an increase in ROS , and the production of AGE in microglia cells . These effects contribute to the cognitive and motor deficits observed in animals exposed to DAB . In addition, DAB impairs hippocampal neurogenesis .
Action Environment
The action, efficacy, and stability of DAB can be influenced by environmental factors. For instance, age has been found to affect the sensitivity to DAB’s neurotoxic effects . Young and old rats exhibit different responses to DAB, with inflammatory pathways up-regulated in old rats and metabolism- and detoxification-related pathways up-regulated in young rats
生化学分析
Biochemical Properties
1,2-Diacetylbenzene plays a significant role in biochemical reactions, particularly in its interactions with proteins. It reacts with the epsilon-amino or sulfhydryl groups of proteins, forming adducts that can lead to the accumulation of neurofilaments in motor neurons . This compound has been shown to alter the expression of protein disulfide isomerase, an enzyme involved in protein folding, and gelsolin, an actin-capping and -severing protein . These interactions suggest that 1,2-Diacetylbenzene can disrupt normal protein function and contribute to neurodegenerative processes.
Cellular Effects
1,2-Diacetylbenzene has profound effects on various types of cells, particularly neurons. It induces the formation of amyotrophic lateral sclerosis-like giant, intraspinal neurofilamentous axonal swellings in Sprague Dawley rats . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to trigger neuroinflammation via the Toll-like receptor 4 and NLR family pyrin domain containing 3 pathways . These effects highlight the potential of 1,2-Diacetylbenzene to disrupt normal cellular processes and contribute to neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 1,2-Diacetylbenzene involves its binding interactions with biomolecules and its ability to form adducts with proteins. This compound reacts with the epsilon-amino or sulfhydryl groups of proteins, leading to the formation of neurofilamentous axonal swellings . Additionally, 1,2-Diacetylbenzene has been shown to alter the expression of protein disulfide isomerase and gelsolin, which are involved in protein folding and actin dynamics, respectively . These molecular interactions suggest that 1,2-Diacetylbenzene can disrupt normal protein function and contribute to neurodegenerative processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diacetylbenzene have been observed to change over time. This compound is relatively stable, but its degradation products can also have significant effects on cellular function. Long-term exposure to 1,2-Diacetylbenzene has been shown to induce the formation of neurofilamentous axonal swellings and alter the expression of proteins involved in neurodegenerative processes . These findings suggest that the effects of 1,2-Diacetylbenzene can persist over time and contribute to the progression of neurodegenerative diseases.
Dosage Effects in Animal Models
The effects of 1,2-Diacetylbenzene vary with different dosages in animal models. At low doses, this compound can induce subtle changes in protein expression and cellular function. At high doses, 1,2-Diacetylbenzene can cause significant neurotoxicity, leading to the formation of neurofilamentous axonal swellings and alterations in protein expression . These findings highlight the importance of dosage in determining the effects of 1,2-Diacetylbenzene on cellular function and neurodegenerative processes.
Metabolic Pathways
1,2-Diacetylbenzene is involved in several metabolic pathways, particularly those related to its parent compound, 1,2-diethylbenzene. This compound is metabolized by enzymes such as cytochrome P450, which converts it into reactive intermediates that can form adducts with proteins . These metabolic pathways suggest that 1,2-Diacetylbenzene can disrupt normal cellular metabolism and contribute to neurodegenerative processes.
Transport and Distribution
Within cells and tissues, 1,2-Diacetylbenzene is transported and distributed by various transporters and binding proteins. This compound can accumulate in specific tissues, particularly the nervous system, where it exerts its neurotoxic effects . The transport and distribution of 1,2-Diacetylbenzene suggest that it can target specific cell types and contribute to the progression of neurodegenerative diseases.
Subcellular Localization
1,2-Diacetylbenzene is localized in specific subcellular compartments, where it can exert its effects on cellular function. This compound has been shown to accumulate in the axons of motor neurons, leading to the formation of neurofilamentous axonal swellings . The subcellular localization of 1,2-Diacetylbenzene suggests that it can target specific cellular structures and contribute to the progression of neurodegenerative diseases.
準備方法
1,2-Diacetylbenzene can be synthesized through several methods. One common synthetic route involves the conversion of phthalic anhydride to 2-acetyl-3-nitrobenzoic acid, which is then reduced to 3-nitro-1,2-diacetylbenzene . Another method includes the purification of 1,2-diacetylbenzene by distillation and recrystallization from petroleum ether . Industrial production methods often involve the use of cobalt naphthenate and manganese as catalysts in the oxidation of p-diacetylbenzene .
化学反応の分析
1,2-Diacetylbenzene undergoes various chemical reactions, including:
Oxidation: Involves aliphatic hydroxylation, epoxidation, oxidative dehydrogenation, and hydrogenation.
Reduction: Reduction reactions can convert 1,2-diacetylbenzene to its corresponding alcohols.
Common reagents used in these reactions include dimethyl sulfoxide, tetramethylammonium hydroxide, and various oxidizing agents. Major products formed from these reactions include cyclic enones and other oxidized derivatives .
類似化合物との比較
1,2-Diacetylbenzene can be compared with other similar compounds such as:
1,3-Diacetylbenzene:
2,6-Diacetylbenzene: Another isomer with distinct chemical properties and applications.
1,2-Diacetylbenzene is unique due to its specific interactions with cytochrome P450 isoforms and its pronounced neurotoxic effects .
特性
IUPAC Name |
1-(2-acetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQFKRXRTXCQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220667 | |
| Record name | 1,2-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-00-7 | |
| Record name | 1,2-Diacetylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diacetylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diacetylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2-bis(acetyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-diacetylbenzene interact with its target and what are the downstream effects?
A1: 1,2-diacetylbenzene preferentially targets proteins, particularly those rich in lysine residues, such as neurofilament proteins (NF-H and NF-M). [, ] It reacts with epsilon-amino or sulfhydryl groups of proteins, forming adducts and leading to protein cross-linking and aggregation. [, , ] This interaction disrupts axonal transport, leading to the accumulation of neurofilaments in proximal axons, a hallmark of 1,2-diacetylbenzene-induced axonopathy. [, , , ]
Q2: What is the significance of 1,2-diacetylbenzene's chromogenic property in understanding its mechanism of action?
A2: 1,2-diacetylbenzene's ability to induce blue-green discoloration in tissues and urine, a result of its reaction with amino groups in proteins, is a key characteristic. [, , ] This chromogenic property, absent in its non-neurotoxic isomer 1,3-diacetylbenzene, helps visualize its distribution and target engagement in biological systems. [, , , ]
Q3: Does 1,2-diacetylbenzene affect other cellular processes besides axonal transport?
A3: Yes, research suggests that 1,2-diacetylbenzene can induce oxidative stress in various cell types, including neuronal and endothelial cells. [, , ] It also impacts mitochondrial function, as evidenced by decreased ATP levels and altered mitochondrial transport in neurons exposed to 1,2-diacetylbenzene. [, , ] Additionally, it can trigger inflammatory responses in the brain. [, , ]
Q4: What is the molecular formula and weight of 1,2-diacetylbenzene?
A4: The molecular formula of 1,2-diacetylbenzene is C10H10O2, and its molecular weight is 162.19 g/mol.
Q5: Is there information available regarding the material compatibility and stability of 1,2-diacetylbenzene under various conditions?
A5: The provided research focuses on the biological effects and mechanisms of action of 1,2-diacetylbenzene. Information regarding its material compatibility and stability is not covered in these studies.
Q6: Are there any known catalytic properties or applications of 1,2-diacetylbenzene?
A6: The provided research primarily focuses on the toxicological profile and biological effects of 1,2-diacetylbenzene. There is no mention of catalytic properties or applications in these studies.
Q7: Have computational methods been used to study the chromogenic and neurotoxic effects of 1,2-diacetylbenzene?
A7: Yes, computational studies have investigated the chromogenic properties of potential reaction products formed between 1,2-diacetylbenzene and amino acids/proteins. [] Density functional theory calculations suggest that oxidized isoindole derivative dimers are likely responsible for the observed violet/blue chromophores. [] Further research employed computational methods to explore potential molecular mechanisms underlying the protective effects of prolactin against 1,2-diacetylbenzene-induced motor and memory deficits. []
Q8: How does the structure of 1,2-diacetylbenzene relate to its neurotoxicity compared to its isomers?
A8: The 1,2 positioning of the acetyl groups in 1,2-diacetylbenzene is crucial for its neurotoxicity. [, ] The 1,3-diacetylbenzene isomer, lacking this specific arrangement, does not exhibit the same neurotoxic effects, highlighting the importance of the gamma-diketone structure. [, ] Additionally, studies comparing 1,2-diacetylbenzene to the aliphatic gamma-diketone 2,5-hexanedione revealed that while both induce axonopathy, they differ in their potency and target specific protein isoforms. [, ]
Q9: Are there structural modifications of 1,2-diacetylbenzene that abolish its neurotoxicity?
A9: While specific modifications that completely abolish neurotoxicity haven't been extensively explored in these studies, the comparison with 1,3-diacetylbenzene demonstrates that altering the position of the acetyl groups significantly impacts the neurotoxic potential. [, ]
Q10: Is there information available regarding the stability of 1,2-diacetylbenzene under various conditions or formulation strategies to improve its properties?
A10: The provided research primarily focuses on the toxicological aspects of 1,2-diacetylbenzene. Information about its stability under various conditions or formulation strategies is not discussed in these studies.
Q11: What is known about the absorption, distribution, metabolism, and excretion of 1,2-diacetylbenzene?
A12: 1,2-diacetylbenzene, a metabolite of the industrial solvent 1,2-diethylbenzene, is readily absorbed and distributed in the body. [] Following 1,2-diethylbenzene administration, 1,2-diacetylbenzene is detectable in blood, urine, and brain tissues. [] It is primarily metabolized via oxidation of the ethyl side chains, with urinary excretion being the major elimination route. [, ]
Q12: What in vitro and in vivo models are used to study the neurotoxicity of 1,2-diacetylbenzene?
A13: Researchers utilize a variety of models to investigate 1,2-diacetylbenzene's neurotoxic effects. In vitro studies frequently employ primary neuronal and glial cultures, as well as human neuroblastoma SHSY5Y cells. [, , , ] These models allow for the assessment of cell viability, oxidative stress, mitochondrial function, and neurite outgrowth. [, , , ] In vivo studies primarily utilize rodent models, with rats being predominantly used. [, , , , , , , , ] Researchers administer 1,2-diacetylbenzene to these animals and subsequently evaluate various parameters, including behavioral changes, neuropathological alterations, and changes in protein expression. [, , , , , , , , ]
Q13: Is there evidence of resistance mechanisms developing against 1,2-diacetylbenzene?
A13: The provided research focuses primarily on the mechanisms of 1,2-diacetylbenzene neurotoxicity rather than resistance development.
Q14: What are the known toxic effects of 1,2-diacetylbenzene?
A15: 1,2-diacetylbenzene is a neurotoxic compound. [, , ] In rodents, it induces proximal giant axonal swellings, particularly in spinal motor neurons, resembling pathological features observed in amyotrophic lateral sclerosis. [, ] It also leads to behavioral and electrophysiological changes indicative of neurological impairment. [, ] Moreover, 1,2-diacetylbenzene exhibits cytotoxicity in neuronal and glial cultures, with neurons displaying greater sensitivity. []
Q15: Are there long-term consequences of 1,2-diacetylbenzene exposure?
A15: While these studies focus on the acute effects, long-term exposure consequences require further investigation.
Q16: Are there specific drug delivery strategies being explored for 1,2-diacetylbenzene?
A16: The provided research emphasizes understanding the toxicity of 1,2-diacetylbenzene, thus not exploring drug delivery strategies.
Q17: Are there any biomarkers for 1,2-diacetylbenzene exposure?
A18: The blue-green discoloration of urine and internal organs, attributed to the reaction of 1,2-diacetylbenzene with proteins, can be considered a potential biomarker of exposure. [, , , ]
Q18: How is 1,2-diacetylbenzene detected and quantified in biological samples?
A19: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify 1,2-diacetylbenzene in biological samples like urine and tissues. [, ]
Q19: What is the environmental impact of 1,2-diacetylbenzene?
A19: While these studies focus on the biological effects of 1,2-diacetylbenzene, its environmental impact is not explicitly discussed.
Q20: Is there information on the dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management of 1,2-diacetylbenzene?
A20: The provided research primarily investigates the toxicological mechanisms and biological effects of 1,2-diacetylbenzene. These studies do not delve into its dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management.
Q21: When was the neurotoxicity of 1,2-diacetylbenzene first recognized?
A21: Although the exact date of its initial discovery remains unclear from these studies, research on 1,2-diacetylbenzene's neurotoxic effects has been ongoing for at least a couple of decades.
Q22: What are the potential cross-disciplinary applications of 1,2-diacetylbenzene research?
A23: Research on 1,2-diacetylbenzene bridges various disciplines such as toxicology, neuroscience, and analytical chemistry. [, , , , , ] Understanding its mechanism of action can contribute to developing strategies for preventing and treating neurodegenerative diseases. [, , ] Furthermore, its chromogenic properties could be explored for developing novel detection methods or tools in biological research. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



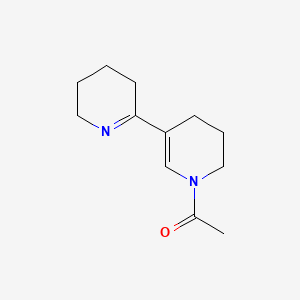
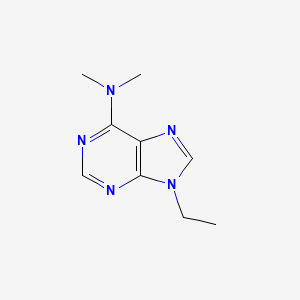
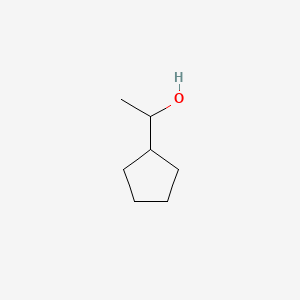
![6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID](/img/structure/B1203358.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)
